4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane
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Overview
Description
4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to an oxazolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with 4,4-dimethyl-1,3-oxazolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazolane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include various oxazole and oxazolane derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazolane ring can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzyl chloride: A precursor in the synthesis of 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane.
4,4-Dimethyl-1,3-oxazolidine: Another precursor used in the synthesis.
Trifluoromethylbenzene: A related compound with similar chemical properties but lacking the oxazolane ring.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group and the oxazolane ring, which imparts distinct chemical and biological properties. This combination enhances the compound’s stability, lipophilicity, and potential for diverse applications in various fields.
Properties
IUPAC Name |
4,4-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c1-12(2)8-18-9-17(12)7-10-3-5-11(6-4-10)13(14,15)16/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRZFYHQRWNCQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1CC2=CC=C(C=C2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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